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Compound of Interest

Compound Name: Dimethyl bromomalonate

Cat. No.: B1294421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

synthesis of nitrocyclopropanes, valuable building blocks in medicinal chemistry and organic

synthesis, utilizing dimethyl bromomalonate. The described methodology involves a two-step

sequence: an organocatalyzed Michael addition of dimethyl bromomalonate to various

nitroalkenes, followed by a base-mediated intramolecular cyclization. This approach offers high

yields and stereoselectivities, making it a robust method for accessing a diverse range of

functionalized cyclopropane derivatives.

I. Overview of the Synthesis
The synthesis of nitrocyclopropanes from dimethyl bromomalonate and nitroalkenes is a

powerful transformation that proceeds through a conjugate addition followed by an

intramolecular nucleophilic substitution. The key to the success of this reaction lies in the

stereocontrolled formation of the initial Michael adduct, which is often achieved using chiral

organocatalysts. Subsequent treatment with a suitable base facilitates the ring closure to afford

the desired nitrocyclopropane.

Two primary organocatalytic systems have been reported to be effective for the initial Michael

addition:
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Cinchona Alkaloid Catalysis: 6'-Demethyl quinine has been shown to be an efficient catalyst

for the highly enantioselective conjugate addition of dimethyl bromomalonate to α,β-

unsaturated nitroalkenes.[1][2] This reaction is typically carried out in a solvent such as

tetrahydrofuran (THF) at low temperatures.

Prolinol Derivative Catalysis: Prolinol-based organocatalysts can also mediate the

stereoselective Michael addition. This variation is often performed at elevated temperatures.

[3]

The resulting Michael adduct is then cyclized to the corresponding nitrocyclopropane. A

common and effective method for this transformation is the use of 1,4-

diazabicyclo[2.2.2]octane (DABCO) in dimethylformamide (DMF).[3]

II. Data Presentation
The following tables summarize the quantitative data for the synthesis of various

nitrocyclopropanes using the 6'-demethyl quinine catalyzed Michael addition followed by

DABCO-mediated cyclization.

Table 1: Synthesis of Nitrocyclopropanes from Various Nitroalkenes
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Entry
Nitroalkene
Substituent
(Ar)

Product Yield (%)
Diastereom
eric Ratio
(dr)

Enantiomeri
c Excess
(ee, %)

1 Phenyl

Dimethyl 1-

nitro-2-

phenylcyclopr

opane-1,2-

dicarboxylate

78 >99:1 95

2
4-

Methylphenyl

Dimethyl 1-

nitro-2-(p-

tolyl)cyclopro

pane-1,2-

dicarboxylate

75 >99:1 96

3

4-

Methoxyphen

yl

Dimethyl 2-

(4-

methoxyphen

yl)-1-

nitrocyclopro

pane-1,2-

dicarboxylate

72 >99:1 97

4
4-

Chlorophenyl

Dimethyl 2-

(4-

chlorophenyl)

-1-

nitrocyclopro

pane-1,2-

dicarboxylate

76 >99:1 94

5
2-

Chlorophenyl

Dimethyl 2-

(2-

chlorophenyl)

-1-

nitrocyclopro

pane-1,2-

dicarboxylate

70 >99:1 92
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6
3-

Chlorophenyl

Dimethyl 2-

(3-

chlorophenyl)

-1-

nitrocyclopro

pane-1,2-

dicarboxylate

73 >99:1 95

7
4-

Bromophenyl

Dimethyl 2-

(4-

bromophenyl)

-1-

nitrocyclopro

pane-1,2-

dicarboxylate

77 >99:1 93

8 2-Naphthyl

Dimethyl 2-

(naphthalen-

2-yl)-1-

nitrocyclopro

pane-1,2-

dicarboxylate

65 >99:1 88

9 2-Thienyl

Dimethyl 1-

nitro-2-

(thiophen-2-

yl)cyclopropa

ne-1,2-

dicarboxylate

68 >99:1 91

Data compiled from studies by Yan's group.[1][2]

III. Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Synthesis of Nitrocyclopropanes using

6'-Demethyl quinine Catalyst
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This protocol is divided into two distinct steps: the Michael addition and the subsequent

cyclization.

Step 1: Organocatalytic Michael Addition

To a stirred solution of the corresponding nitroalkene (0.5 mmol) and 6'-demethyl quinine

(0.025 mmol, 5 mol%) in dry tetrahydrofuran (THF, 1.0 mL) at -20 °C, add dimethyl
bromomalonate (0.55 mmol, 1.1 equiv) dropwise.

Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography

(TLC). The reaction time may vary depending on the substrate (typically 12-48 hours).

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5

mL).

Extract the mixture with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum

ether/ethyl acetate) to afford the Michael adduct.

Step 2: Intramolecular Cyclization

To a solution of the purified Michael adduct (0.2 mmol) in dry dimethylformamide (DMF, 1.0

mL), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.24 mmol, 1.2 equiv).

Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically

1-3 hours).

Upon completion, add water (10 mL) to the reaction mixture.

Extract the mixture with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4, and

concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: petroleum

ether/ethyl acetate) to yield the desired nitrocyclopropane.

Protocol 2: Alternative Michael Addition using a Prolinol Derivative Catalyst

This protocol outlines a variation of the Michael addition step using a prolinol-based catalyst.

To a solution of the β-nitrostyrene (1.0 equiv) and a prolinol derivative organocatalyst (e.g.,

(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, 10 mol%) in a suitable solvent, add dimethyl 2-

bromomalonate (1.2 equiv).

Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by

TLC.[3]

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography to isolate the Michael adduct.

Proceed with the cyclization step as described in Protocol 1, Step 2.

IV. Visualizations
Diagram 1: General Workflow for Nitrocyclopropane Synthesis
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General Workflow for Nitrocyclopropane Synthesis

Step 1: Michael Addition

Step 2: Intramolecular Cyclization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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